molecular formula C13H16 B574503 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) CAS No. 172366-33-5

1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)

Cat. No. B574503
CAS RN: 172366-33-5
M. Wt: 172.271
InChI Key: DVNWFFIDFRKHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is a chemical compound that has found its applications in various scientific research studies. It is a bicyclic organic compound that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory properties.
Biochemical and Physiological Effects:
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in lab experiments is its availability. It is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells and may require special handling and disposal procedures.

Future Directions

There are many potential future directions for the use of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, it may be used in the development of new materials for use in various applications, such as electronics and energy storage. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) can be synthesized by the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction produces 1,4-dimethyl-5,6-dihydro-1H-2-oxa-4-azacyclopent-2-ene-3,7-dione, which can be further reacted with sodium methoxide to produce 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI).

Scientific Research Applications

1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has found its applications in various scientific research studies. It is commonly used as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of potential anticancer agents. Additionally, it has been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

172366-33-5

Molecular Formula

C13H16

Molecular Weight

172.271

IUPAC Name

3-methylidene-5-propan-2-yl-1,2-dihydroindene

InChI

InChI=1S/C13H16/c1-9(2)12-7-6-11-5-4-10(3)13(11)8-12/h6-9H,3-5H2,1-2H3

InChI Key

DVNWFFIDFRKHCU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCC2=C)C=C1

synonyms

1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.